molecular formula C15H17BrN2O3S2 B15107571 N-[(2Z)-3-(3-bromophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methylpropanamide

N-[(2Z)-3-(3-bromophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methylpropanamide

Cat. No.: B15107571
M. Wt: 417.3 g/mol
InChI Key: QSVLWDMYTHXSGI-UHFFFAOYSA-N
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Description

N-[(2Z)-3-(3-bromophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methylpropanamide is a complex organic compound with a unique structure that includes a bromophenyl group and a thiazole ring

Properties

Molecular Formula

C15H17BrN2O3S2

Molecular Weight

417.3 g/mol

IUPAC Name

N-[3-(3-bromophenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]-2-methylpropanamide

InChI

InChI=1S/C15H17BrN2O3S2/c1-9(2)14(19)17-15-18(11-5-3-4-10(16)6-11)12-7-23(20,21)8-13(12)22-15/h3-6,9,12-13H,7-8H2,1-2H3

InChI Key

QSVLWDMYTHXSGI-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)N=C1N(C2CS(=O)(=O)CC2S1)C3=CC(=CC=C3)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2Z)-3-(3-bromophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methylpropanamide typically involves multiple steps. The process begins with the preparation of the thiazole ring, followed by the introduction of the bromophenyl group. The final step involves the formation of the amide bond. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[(2Z)-3-(3-bromophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methylpropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups within the compound.

    Substitution: The bromophenyl group can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions, including temperature, pressure, and solvent choice, play a significant role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of bromophenyl derivatives.

Scientific Research Applications

N-[(2Z)-3-(3-bromophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methylpropanamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(2Z)-3-(3-bromophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methylpropanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-[(2Z)-3-(3-bromobenzyl)-5-nitro-1,3-thiazol-2(3H)-ylidene]-N’-ethylurea
  • N-[(2Z)-3-(3-cyanobenzyl)-5-nitro-1,3-thiazol-2(3H)-ylidene]-N’-ethylurea
  • N-[(2Z)-3-(4-chlorobenzyl)-5-nitro-1,3-thiazol-2(3H)-ylidene]-N’-ethylurea

Uniqueness

N-[(2Z)-3-(3-bromophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methylpropanamide is unique due to its specific combination of functional groups and its potential for diverse chemical reactions. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Biological Activity

N-[(2Z)-3-(3-bromophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methylpropanamide is a complex organic compound with potential therapeutic implications. Its unique structural features contribute to its biological activity, particularly in medicinal chemistry. This article delves into its biological properties, synthesis methods, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C₁₁H₁₈BrN₂O₃S₂
  • Molecular Weight : Approximately 290.4 g/mol
  • SMILES Notation : CCN1C2CS(=O)(=O)CC2SC1=NC(=O)C(C)C

The compound contains a thieno-thiazole core, which is known for its diverse biological activities. The presence of the bromophenyl group enhances its interaction with biological targets.

Anticancer Properties

Preliminary studies suggest that this compound exhibits significant anticancer activity. This is primarily attributed to its ability to inhibit key enzymes involved in cancer cell proliferation.

  • Caspase-3 Inhibition : Research indicates that compounds with similar structures can bind to caspase-3, an enzyme crucial for apoptosis in cancer cells. Molecular docking studies have shown that these compounds form hydrogen bonds with critical amino acid residues in the enzyme's active site .

Enzyme Inhibition

The thiazole ring structure allows for effective binding with various enzymes, potentially inhibiting their functions. This mechanism is essential for its proposed role as an enzyme inhibitor in therapeutic applications.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions that optimize yield and purity. Methods include:

  • Formation of Thiazole Core : The initial step involves creating the thiazole structure through cyclization reactions.
  • Substitution Reactions : Introducing the bromophenyl group via electrophilic aromatic substitution.
  • Amide Formation : The final step involves coupling the thiazole derivative with 2-methylpropanamide.

Comparative Analysis of Similar Compounds

Compound NameStructural FeaturesBiological Activity
N-[(2Z)-3-benzyl-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methylpropanamideBenzyl group instead of bromophenylAntimicrobial
N-(4-chlorophenyl)-5,5-dioxido-tetrahydrothieno[3,4-d][1,3]thiazolChlorine substitutionAntifungal
N-(3-methylphenyl)-2-bromo-propanamideBromine substitution on phenyl ringAnticancer

These derivatives highlight the influence of substituents on biological activity and chemical reactivity.

Case Studies and Research Findings

Recent studies have focused on the development of similar compounds targeting specific enzymes related to cancer progression:

  • IDO1 Inhibitors : A study highlighted the development of IDO1 inhibitors incorporating related structural motifs. These inhibitors demonstrated significant in vivo target inhibition in cancer models .
  • Molecular Docking Studies : Investigations into binding affinities of thiazole derivatives against various enzymes have shown promising results in terms of anticancer activity and enzyme inhibition .

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